N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-11-12-17(23-25-18-8-4-6-10-21(18)28-23)13-19(15)24-22(26)14-27-20-9-5-3-7-16(20)2/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLLTQVOXSIGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps One common route includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative This intermediate is then coupled with 2-methylphenyl and 2-methylphenoxy groups through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-fluorophenoxy)acetamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methyl and phenoxy groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
